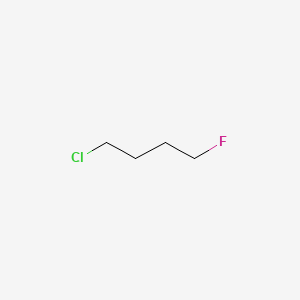

1-Chloro-4-fluorobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-fluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClF/c5-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKUJAHSVIVAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196768 | |

| Record name | Butane, 1-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-73-7 | |

| Record name | 1-Chloro-4-fluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1-chloro-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 1-Chloro-4-fluorobutane

An In-depth Technical Guide to 1-Chloro-4-fluorobutane

Introduction

This compound (CAS No: 462-73-7) is a halogenated alkane that serves as a versatile bifunctional reagent in organic synthesis.[1] Its unique structure, featuring a chlorine atom at one end of a four-carbon chain and a fluorine atom at the other, provides distinct points of reactivity.[1][2] This allows for its use as a key building block for introducing a fluorinated butyl group into more complex molecules.[3] The presence of fluorine is significant as it can drastically alter a molecule's characteristics, including lipophilicity, acidity, and metabolic stability, making fluorinated compounds highly valuable in pharmaceuticals, agrochemicals, and materials science.[1][4]

Physical Properties

This compound is a colorless liquid at room temperature.[2][5] Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈ClF | [2][5][6][7] |

| Molecular Weight | 110.56 g/mol | [2][7][8] |

| Density | 0.992 g/cm³ to 1.0627 g/cm³ | [2][5][6] |

| Boiling Point | 102.4 °C to 115 °C | [2][5][6][8] |

| Melting Point | -100.0 °C | [2] |

| Flash Point | 9.9 °C | [5][6] |

| Vapor Pressure | 23.3 mmHg at 25°C | [5][6] |

| Refractive Index | 1.376 to 1.4020 | [5][6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the differential reactivity of its two carbon-halogen bonds.

Solubility

The presence of both chlorine and fluorine atoms imparts a polar nature to the molecule.[2] Consequently, it demonstrates good solubility in polar organic solvents such as alcohols and ethers.[2] However, its solubility in water is limited due to the hydrophobic nature of the butane (B89635) chain.[2]

Reactivity

This compound functions as a bifunctional intermediate.[1] The key to its utility lies in the differing strengths of the C-Cl and C-F bonds.

-

Nucleophilic Substitution: The chlorine atom is a good leaving group and is susceptible to nucleophilic substitution reactions.[1][3] This allows for the attachment of various molecular fragments to the chloro-end of the molecule.

-

Inert Fluorine End: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[1] This makes the fluorine atom largely inert under many reaction conditions, ensuring it is preserved in the final product.[1]

This dual reactivity makes it an ideal precursor for introducing the 4-fluorobutyl moiety into target molecules, a common strategy in the development of pharmaceuticals and agrochemicals.[1][3]

Experimental Protocols: Synthesis

The synthesis of this compound typically relies on halogen exchange reactions or the conversion of other functional groups on precursors where the 1,4-substitution pattern is already established.[3] Direct chlorination and fluorination of butane is not a viable route due to a lack of regiochemical control.[3]

Method 1: From 1,4-Dichlorobutane

A common and prevalent strategy involves the selective monohalogen exchange on 1,4-dichlorobutane.[3] In this process, one of the two chlorine atoms is selectively substituted by a fluorine atom using a fluorinating agent.

Experimental Workflow:

-

Reactants: 1,4-Dichlorobutane is reacted with a fluorinating agent (e.g., potassium fluoride).

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent under controlled temperature and pressure to favor monosubstitution.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up to remove unreacted starting materials, salts, and byproducts.

-

Isolation: The final product, this compound, is isolated, often through distillation.

Method 2: From 4-Chloro-1-butanol

Another efficient route starts with 4-chloro-1-butanol.[3] This pathway involves the conversion of the primary alcohol functional group into a fluoride, for example, by using a deoxofluorinating agent.[3]

Applications

The unique properties of this compound make it a valuable intermediate in several high-value sectors:

-

Pharmaceuticals: It is a key precursor for introducing a fluorinated butyl group into organic molecules.[3] The incorporation of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, and it has been used in the synthesis of antivirals and anticancer agents.[3][4]

-

Agrochemicals: Fluorination can enhance the potency and persistence of pesticides and herbicides.[1]

-

Materials Science: It is used in the creation of polymers and specialty materials with unique thermal, chemical, and electrical resistance properties.[1][5]

Safety and Handling

Proper safety precautions are essential when handling this compound.

-

Storage: It should be stored in a cool, dry, and well-ventilated place, away from heat sources and open flames.[5]

-

Handling: Use under controlled conditions with appropriate personal protective equipment is essential to ensure safety.[5]

-

Toxicity: The lethal dose (LD50) for mice has been reported as 1250 mg/kg via subcutaneous exposure and 1250 µg/kg via intraperitoneal exposure.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | 462-73-7 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound|462-73-7 - MOLBASE Encyclopedia [m.molbase.com]

- 7. This compound | C4H8ClF | CID 10023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [stenutz.eu]

Spectroscopic Analysis of 1-Chloro-4-fluorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-4-fluorobutane. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included, alongside a visualization of the spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (C₄H₈ClF). These predictions are derived from the analysis of similar structures, such as 1-chlorobutane, and known substituent effects of fluorine and chlorine on spectroscopic measurements.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~4.50 | Triplet of Triplets (tt) | 2H | J(H-F) ≈ 47, J(H-H) ≈ 6.0 | -CH₂-F |

| ~3.58 | Triplet (t) | 2H | J(H-H) ≈ 6.5 | -CH₂-Cl |

| ~1.90 | Multiplet (m) | 4H | - | -CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~83.5 (d, ¹J(C-F) ≈ 165 Hz) | -CH₂-F |

| ~44.5 | -CH₂-Cl |

| ~29.0 (d, ²J(C-F) ≈ 20 Hz) | -CH₂-CH₂-F |

| ~28.0 | -CH₂-CH₂-Cl |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2960-2850 | Strong | C-H Stretch | Alkane |

| 1465 | Medium | C-H Bend | Alkane |

| 1060 | Strong | C-F Stretch | Fluoroalkane |

| 730 | Strong | C-Cl Stretch | Chloroalkane |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 112 / 110 | 5 / 15 | [M]⁺ (Molecular Ion) |

| 92 | 100 | [M - HF]⁺ |

| 75 / 73 | 20 / 60 | [M - C₃H₆]⁺ |

| 55 | 80 | [C₄H₇]⁺ |

| 49 | 30 | [CH₂Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A 500 MHz NMR spectrometer equipped with a broadband probe.

-

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

-

Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Place one drop of neat this compound liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample-loaded salt plates in the sample holder of the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for separation from any impurities.

-

-

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

-

Data Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-150).

-

The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z).

-

A detector will record the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which should appear as a pair of peaks at m/z 110 and 112 due to the isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow for the structural elucidation of this compound.

An In-depth Technical Guide to 1-Chloro-4-fluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-chloro-4-fluorobutane (CAS No: 462-73-7), a versatile bifunctional reagent crucial in modern organic synthesis. Its unique structure, featuring both a reactive chlorine atom and a stable fluorine atom, makes it an invaluable building block in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials.[1][2][3]

Nomenclature and Identification

The compound is systematically named according to IUPAC nomenclature, and is also known by several common synonyms.

-

IUPAC Name : this compound[4]

-

Synonyms : 1-fluoro-4-chlorobutane, 4-Fluorobutyl chloride, BUTANE, 1-CHLORO-4-FLUORO-[4][5][6]

-

SMILES : C(CCCl)CF[4]

Physicochemical Properties

This compound is a colorless liquid at room temperature.[5][7] Its key physical and chemical properties are summarized in the table below for easy reference. Data is compiled from various sources and estimations.

| Property | Value | Source(s) |

| Molecular Weight | 110.56 g/mol | [4] |

| Density | 0.992 - 1.063 g/cm³ | [5][8] |

| Boiling Point | 102.4 - 114.7 °C (at 760 mmHg) | [5][8] |

| Melting Point | -100.0 °C | [7] |

| Flash Point | 9.9 °C | [5][8] |

| Refractive Index | 1.376 - 1.402 | [5][8] |

| Vapor Pressure | 23.3 mmHg (at 25 °C) | [5][8] |

| Solubility | Limited solubility in water; soluble in organic solvents like alcohols and ethers.[7] |

Synthetic Applications and Significance

The utility of this compound stems from its bifunctional nature. The carbon-chlorine bond is susceptible to nucleophilic substitution, providing a reactive site for chain extension and functionalization.[1][7] Conversely, the carbon-fluorine bond is one of the strongest in organic chemistry, rendering it largely inert under many reaction conditions.[1] This differential reactivity allows for the selective introduction of the 4-fluorobutyl moiety into complex molecules.

Key Application Areas:

-

Pharmaceuticals : Fluorine substitution is a critical strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key intermediate for incorporating a fluorinated alkyl chain into active pharmaceutical ingredients (APIs).[1][3][5]

-

Agrochemicals : In the agrochemical industry, this compound is used to synthesize advanced pesticides, herbicides, and fungicides.[1][2] The presence of fluorine can increase the potency and environmental persistence of the final product.[2]

-

Materials Science : It is a precursor for creating specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.[1]

Key Reactions and Experimental Protocols

The distinct reactivity of the two halogen atoms in this compound dictates its synthetic utility. The chlorine atom is a good leaving group, readily displaced by nucleophiles, while the fluorine atom is not.

Several routes are employed for the industrial synthesis of this compound, typically starting from readily available C4 precursors to ensure correct regiochemistry.[9] Common strategies include:

-

Halogen Exchange from 1,4-Dichlorobutane (B89584) : This is a prevalent method involving the selective mono-fluorination of 1,4-dichlorobutane using a fluoride (B91410) salt.[9]

-

Conversion from 4-Chloro-1-butanol (B43188) : This pathway involves converting the primary alcohol group of 4-chloro-1-butanol into a fluoride, often via an intermediate like a mesylate or tosylate to create a better leaving group.[9]

A classic example demonstrating the selective reactivity of this compound is the Finkelstein reaction. This reaction is highly efficient for converting alkyl chlorides or bromides to alkyl iodides.

Experimental Protocol: Synthesis of 1-Fluoro-4-iodobutane

-

Objective : To selectively substitute the chlorine atom of this compound with an iodine atom.

-

Reactants :

-

This compound (1 equivalent)

-

Sodium iodide (NaI) (1 equivalent)

-

-

Solvent : Acetone (B3395972)

-

Procedure : this compound is dissolved in acetone. One equivalent of sodium iodide is added to the solution. The reaction mixture is stirred, typically at room temperature or with gentle heating.

-

Mechanism : The iodide ion (I⁻) acts as a nucleophile and attacks the carbon atom bonded to chlorine. The C-Cl bond is weaker than the C-F bond, leading to the selective displacement of the chloride ion (Cl⁻).[10]

-

Outcome : The reaction yields 1-fluoro-4-iodobutane. A key feature of this reaction in acetone is the precipitation of sodium chloride (NaCl), which is poorly soluble in the solvent.[10][11] This precipitation drives the reaction equilibrium towards the products according to Le Châtelier's principle.[10] The solid NaCl can then be removed by filtration.

Visualized Workflow and Pathways

The following diagrams illustrate the logical relationships and experimental workflows discussed.

Caption: Workflow for the Finkelstein reaction of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C4H8ClF | CID 10023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 462-73-7 [amp.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound|462-73-7 - MOLBASE Encyclopedia [m.molbase.com]

- 9. This compound | 462-73-7 | Benchchem [benchchem.com]

- 10. brainly.com [brainly.com]

- 11. Solved When this compound is reacted with 1 | Chegg.com [chegg.com]

Solubility of 1-Chloro-4-fluorobutane in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Chloro-4-fluorobutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound (CAS Number: 462-73-7) is a halogenated alkane with the chemical formula C₄H₈ClF.[1] It is a colorless liquid at room temperature and possesses a unique bifunctional nature due to the presence of both a chlorine and a fluorine atom at opposite ends of a four-carbon chain.[1][2] The chlorine atom serves as a reactive site for nucleophilic substitution, enabling the attachment of various molecular fragments.[2] Conversely, the highly stable carbon-fluorine bond often remains inert during these transformations, making this compound a valuable building block for introducing a fluorobutyl moiety into more complex molecules.[2] Its applications are prominent in the synthesis of pharmaceuticals and agrochemicals.[1][3]

Understanding the solubility of this compound is critical for its effective use in chemical reactions, purification processes, and formulation development. The choice of an appropriate solvent is paramount for achieving optimal reaction kinetics, yield, and purity of the final product.

Solubility of this compound in Organic Solvents

Direct quantitative solubility data for this compound in various organic solvents is scarce in publicly accessible literature. However, based on its molecular structure and the general principles of solubility ("like dissolves like"), a qualitative assessment of its solubility can be made.

The presence of both chlorine and fluorine atoms imparts a significant dipole moment to the this compound molecule, rendering it polar.[1] This polarity is the primary determinant of its solubility characteristics.

Key Solubility Characteristics:

-

Polar Solvents : this compound is expected to exhibit good solubility in polar organic solvents.[1] This is due to favorable dipole-dipole interactions between the solute and solvent molecules.

-

Nonpolar Solvents : Its solubility in nonpolar solvents is anticipated to be lower compared to polar solvents.

-

Water : The solubility in water is limited due to the hydrophobic nature of the butane (B89635) backbone, which disrupts the strong hydrogen bonding network of water.[1]

-

Temperature Dependence : The solubility of this compound is expected to increase with rising temperature, a common trend for most solid and liquid solutes.[1]

Qualitative Solubility Table

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. It is important to note that this information is predictive and should be confirmed experimentally for specific applications.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the alcohols can interact with the polar C-Cl and C-F bonds of this compound. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong dipoles of these solvents lead to effective solvation of the polar solute. |

| Halogenated | Dichloromethane, Chloroform | High | "Like dissolves like" principle; similar chemical nature and intermolecular forces. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are moderately polar and can solvate this compound. |

| Aromatic | Toluene, Benzene | Moderate | While primarily nonpolar, the polarizability of the aromatic ring may allow for some interaction. |

| Alkanes | Hexane, Heptane | Low | The nonpolar nature of alkanes results in poor solvation of the polar this compound. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental procedures must be followed. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[4][5]

Shake-Flask Method for Liquid-Liquid Solubility

This method involves creating a saturated solution of the solute in the solvent and then quantifying the concentration of the solute in the saturated phase.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatically controlled shaker or incubator

-

Glass vials or flasks with airtight seals

-

Analytical balance

-

Pipettes and syringes

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC)

Procedure:

-

Preparation : Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a separate, undissolved phase of the solute is essential to ensure that a saturated solution is formed.

-

Equilibration : Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours.[6]

-

Phase Separation : After equilibration, cease agitation and allow the phases to separate. To ensure complete separation of the undissolved solute from the saturated solution, the vials can be left undisturbed for a period or centrifuged at a moderate speed.

-

Sampling : Carefully extract an aliquot of the clear, saturated solvent phase. It is crucial to avoid disturbing the undissolved solute layer.

-

Quantification :

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., GC-FID) to generate a calibration curve.

-

Analyze the sampled saturated solution under the same conditions.

-

Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting : Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was conducted.

Gravimetric Method (for less volatile solvents)

For solvents with low volatility, a gravimetric method can be employed.

Procedure:

-

Saturated Solution Preparation : Prepare a saturated solution as described in steps 1 and 2 of the shake-flask method.

-

Sampling and Weighing : Accurately weigh a clean, dry evaporating dish. Carefully transfer a precise volume or weight of the clear saturated solution into the dish and record the total weight.

-

Solvent Evaporation : Place the evaporating dish in a fume hood or a vacuum oven at a controlled temperature to slowly evaporate the solvent, leaving behind the this compound residue.

-

Final Weighing : Once the solvent has completely evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish with the residue.

-

Calculation : The weight of the dissolved this compound is the final weight minus the initial weight of the evaporating dish. The weight of the solvent is the total weight of the solution minus the weight of the dissolved solute. The solubility can then be expressed as grams of solute per 100 grams of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

References

Methodological & Application

Application Notes and Protocols for Synthetic Routes Utilizing 1-Chloro-4-fluorobutane

Introduction

1-Chloro-4-fluorobutane is a versatile bifunctional alkylating agent of significant interest to the pharmaceutical, agrochemical, and specialty chemical industries.[1] Its structure, featuring a reactive C-Cl bond susceptible to nucleophilic substitution and a more inert C-F bond, allows for the selective introduction of the 4-fluorobutyl moiety into a wide range of molecular scaffolds.[1] This document outlines key applications and detailed protocols for the use of this compound as a precursor in various synthetic transformations.

Application Note 1: Synthesis of 4-Fluorobutylamines via Nucleophilic Substitution

The reaction of this compound with primary or secondary amines is a direct method for synthesizing N-(4-fluorobutyl)amines. The reaction proceeds via a standard SN2 mechanism where the amine acts as the nucleophile, displacing the chloride.[2] To avoid multiple substitutions, which can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts, it is often necessary to use a large excess of the starting amine.[3][4]

Experimental Protocol: Synthesis of N-(4-fluorobutyl)aniline

Materials:

-

This compound (1.0 eq)

-

Aniline (B41778) (3.0 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Acetonitrile (CH₃CN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add aniline (3.0 eq) and potassium carbonate (2.0 eq) to acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.0 eq) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

Data Summary: Alkylation of Various Amines

| Entry | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K₂CO₃ | CH₃CN | 82 | 12 | 85 |

| 2 | Piperidine | Et₃N | THF | 66 | 8 | 92 |

| 3 | Morpholine | K₂CO₃ | DMF | 100 | 6 | 90 |

| 4 | Benzylamine | NaHCO₃ | Ethanol | 78 | 16 | 80 |

Note: Data presented are representative and may vary based on specific experimental conditions.

Workflow Diagram

Caption: General workflow for the synthesis of N-(4-fluorobutyl)amines.

Application Note 2: Synthesis of 4-Fluorobutyl Ethers and Thioethers

The Williamson ether synthesis is a reliable method for preparing ethers by reacting an alkoxide with a primary alkyl halide.[5][6] This method is directly applicable to this compound. Similarly, thioethers can be synthesized by reacting a thiolate with the alkyl halide, a process that is often more facile due to the higher nucleophilicity of sulfur.[7]

Experimental Protocol: Synthesis of 1-(4-Fluorobutoxy)benzene

Materials:

-

This compound (1.0 eq)

-

Phenol (B47542) (1.1 eq)

-

Sodium hydroxide (B78521) (NaOH, 1.2 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve phenol (1.1 eq) in DMF.

-

Add sodium hydroxide pellets (1.2 eq) portion-wise while stirring. Allow the mixture to stir for 30 minutes to form the sodium phenoxide.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the mixture to 80°C and stir until TLC indicates the consumption of the starting material.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude oil via vacuum distillation or column chromatography.

Data Summary: Synthesis of Ethers and Thioethers

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenol | NaOH | DMF | 80 | 5 | 91 |

| 2 | Sodium methoxide | - | Methanol | 65 | 6 | 95 |

| 3 | Thiophenol | K₂CO₃ | Acetone | 56 | 3 | 96 |

| 4 | Sodium ethanethiolate | - | Ethanol | 78 | 4 | 94 |

Note: Data presented are representative and may vary based on specific experimental conditions.

Reaction Pathway Diagram

Caption: Pathway for ether and thioether synthesis.

Application Note 3: N-Alkylation of Heterocycles

Alkylation of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as it allows for the modification of a scaffold's physicochemical properties.[8] this compound serves as an effective reagent for introducing the 4-fluorobutyl group onto heterocycles like indazoles, imidazoles, and pyrimidines, typically in the presence of a base.[9][10]

Experimental Protocol: Synthesis of 1-(4-Fluorobutyl)-1H-indazole

Materials:

-

This compound (1.1 eq)

-

1H-Indazole (1.0 eq)

-

Cesium carbonate (Cs₂CO₃, 1.5 eq)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask or sealed tube

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Combine 1H-indazole (1.0 eq) and cesium carbonate (1.5 eq) in DMF in a round-bottom flask.

-

Add this compound (1.1 eq) to the suspension.

-

Heat the reaction mixture to 90°C and stir for 12 hours.

-

Monitor the reaction for the disappearance of the indazole starting material by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with dichloromethane.

-

Combine the organic extracts, wash with water and brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to separate the N1 and N2 alkylated isomers and isolate the desired product.

Data Summary: N-Alkylation of Various Heterocycles

| Entry | Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) (N1 isomer) |

| 1 | 1H-Indazole | Cs₂CO₃ | DMF | 90 | 12 | 75 |

| 2 | Imidazole | NaH | THF | 60 | 8 | 90 |

| 3 | Pyrrole | K₂CO₃ | CH₃CN | 80 | 10 | 88 |

| 4 | Phthalimide | K₂CO₃ | DMF | 100 | 4 | 95 |

Note: Data presented are representative and may vary based on specific experimental conditions. Regioselectivity can be an issue and should be confirmed analytically.

Logical Diagram for N-Alkylation

Caption: Logical steps in the N-alkylation of heterocycles.

Application Note 4: Grignard Reagent Formation and Application

This compound can be used to prepare the corresponding Grignard reagent, 4-fluorobutylmagnesium chloride. The C-Cl bond reacts preferentially with magnesium metal, leaving the C-F bond intact.[11][12] This organometallic reagent is a potent carbon nucleophile, useful for forming new carbon-carbon bonds by reacting with various electrophiles like aldehydes, ketones, and carbon dioxide.[11][13] All steps must be performed under strictly anhydrous conditions, as Grignard reagents react readily with water.[12][14]

Experimental Protocol: Synthesis of 5-Fluoro-1-phenylpentan-1-ol

Materials:

-

Magnesium turnings (1.1 eq)

-

Iodine (a single crystal)

-

This compound (1.0 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Benzaldehyde (B42025) (0.95 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask (oven-dried)

-

Dropping funnel (oven-dried)

-

Reflux condenser with drying tube (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer

Procedure: Part A: Grignard Reagent Formation

-

Place magnesium turnings (1.1 eq) and a crystal of iodine in the flame-dried three-neck flask under an inert atmosphere.[12]

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Dissolve this compound (1.0 eq) in anhydrous THF in the dropping funnel.

-

Add a small portion of the halide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. Gentle warming may be required.[14]

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[11]

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with Benzaldehyde

-

Cool the freshly prepared Grignard solution to 0°C in an ice bath.

-

Dissolve benzaldehyde (0.95 eq) in anhydrous THF and add it dropwise to the Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product via column chromatography.

Data Summary: Reactions of 4-Fluorobutylmagnesium Chloride

| Entry | Electrophile | Product Type | Solvent | Temperature (°C) | Yield (%) |

| 1 | Benzaldehyde | Secondary Alcohol | THF | 0 to RT | 88 |

| 2 | Acetone | Tertiary Alcohol | Diethyl ether | 0 to RT | 90 |

| 3 | Carbon Dioxide (CO₂) | Carboxylic Acid | THF | -78 to RT | 85 |

| 4 | Ethyl formate | Secondary Alcohol | THF | 0 to RT | 82 |

Note: Data presented are representative and require strictly anhydrous conditions for success.

Grignard Synthesis Workflow

Caption: Two-part workflow for Grignard synthesis and subsequent reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. francis-press.com [francis-press.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 9. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 10. mdpi.org [mdpi.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. adichemistry.com [adichemistry.com]

- 13. leah4sci.com [leah4sci.com]

- 14. Grignard reagent - Wikipedia [en.wikipedia.org]

Protocol for the N-Alkylation of Amines with 1-Chloro-4-fluorobutane

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a 4-fluorobutyl group via reagents like 1-chloro-4-fluorobutane can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a detailed protocol for the N-alkylation of primary and secondary amines using this compound, a bifunctional reagent where the chlorine atom serves as the reactive site for nucleophilic substitution.[1]

A primary challenge in the N-alkylation of amines is the potential for over-alkylation, as the resulting alkylated amine is often more nucleophilic than the starting material. This can lead to the formation of mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Careful control of reaction conditions, including stoichiometry, temperature, and the choice of base and solvent, is therefore critical to achieve the desired product selectively.

This protocol outlines the N-alkylation of a primary aromatic amine (aniline) and a secondary cyclic amine (morpholine) with this compound, employing potassium carbonate as a base and N,N-dimethylformamide (DMF) as the solvent. The addition of a catalytic amount of sodium iodide is also described, which can enhance the reaction rate by in-situ generation of the more reactive 1-iodo-4-fluorobutane.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of aniline (B41778) and morpholine (B109124) with this compound. These values are based on typical results for similar N-alkylation reactions and serve as a benchmark for the expected outcome of the provided protocols.

| Amine Substrate | Product | Reagents & Conditions | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Aniline (Primary Aromatic) | N-(4-Fluorobutyl)aniline | This compound, K₂CO₃, NaI (cat.), DMF | 12 - 24 | 80 - 100 | 60 - 75 |

| Morpholine (Secondary Cyclic) | 4-(4-Fluorobutyl)morpholine | This compound, K₂CO₃, DMF | 8 - 16 | 60 - 80 | 75 - 90 |

Experimental Protocols

Materials and Equipment

-

Aniline

-

Morpholine

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Sodium iodide (NaI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

Protocol 1: Synthesis of N-(4-Fluorobutyl)aniline

This protocol details the mono-N-alkylation of the primary aromatic amine, aniline.

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of sodium iodide (0.1 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of the limiting reagent of approximately 0.5 M.

-

Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add this compound (1.1 eq.) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80-100 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-(4-fluorobutyl)aniline.

Protocol 2: Synthesis of 4-(4-Fluorobutyl)morpholine

This protocol describes the N-alkylation of the secondary cyclic amine, morpholine.

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, combine morpholine (1.2 eq.) and anhydrous potassium carbonate (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Add this compound (1.0 eq.) to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C.

-

Monitoring: Follow the reaction's progress by TLC or GC-MS until the this compound is consumed (typically 8-16 hours).

-

Work-up:

-

Allow the reaction mixture to cool to ambient temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane (B109758) (3 x volume of DMF).

-

Combine the organic extracts and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the drying agent by filtration and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude 4-(4-fluorobutyl)morpholine can be purified by vacuum distillation or flash column chromatography on silica gel.

Mandatory Visualizations

Caption: Experimental workflows for the N-alkylation of primary and secondary amines.

Caption: Generalized reaction pathway for the N-alkylation of amines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-4-fluorobutane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Chloro-4-fluorobutane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and practical synthetic routes for this compound start from readily available C4 precursors to ensure the correct regiochemistry. Direct halogenation of n-butane is not a viable method due to the lack of regiochemical control, which results in a mixture of isomers that are difficult to separate. The three main precursors are:

-

1,4-Dichlorobutane (B89584): This is a widely used starting material where one chlorine atom is selectively replaced by fluorine using a fluoride (B91410) salt.

-

1,4-Butanediol (B3395766): This precursor is first converted to a di-halogenated intermediate or a species with a good leaving group, which is then fluorinated.

-

Tetrahydrofuran (THF): Ring-opening of THF can generate a 4-halobutan-1-ol intermediate, which can be further converted to this compound.

Q2: My yield of this compound is consistently low when using 1,4-Dichlorobutane and potassium fluoride (KF). What are the potential causes and how can I improve it?

A2: Low yields in the fluorination of 1,4-Dichlorobutane are a common issue. Several factors can contribute to this, and here are some troubleshooting steps:

-

Moisture in the reaction: Anhydrous conditions are critical for nucleophilic fluorination reactions.[1] Water can hydrate (B1144303) the fluoride ions, reducing their nucleophilicity, and can also lead to the formation of byproducts like 4-chlorobutanol.[2]

-

Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and spray-dried potassium fluoride. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Low reactivity of KF: Potassium fluoride has low solubility in many organic solvents, which limits its reactivity.

-

Solution: The use of a phase-transfer catalyst (PTC) is highly recommended to improve the solubility and reactivity of KF.[3][4] Common PTCs include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB) and crown ethers (e.g., 18-crown-6).[5]

-

-

Formation of byproducts: The main byproduct is often 1,4-difluorobutane (B1293371) due to the second chlorine atom reacting. Elimination reactions can also occur, leading to the formation of butenes.

-

Solution: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess of 1,4-Dichlorobutane can favor the mono-fluorinated product. Optimizing the reaction temperature and time can also minimize side reactions. Lower temperatures generally favor substitution over elimination.[6]

-

-

Inefficient purification: The product, starting material, and byproducts have relatively close boiling points, making purification by distillation challenging.

Q3: What are the main challenges when synthesizing this compound from 1,4-Butanediol?

A3: The synthesis from 1,4-Butanediol involves a two-step process, each with its own challenges:

-

Conversion of diol to a di-halo intermediate (e.g., 1,4-Dichlorobutane): This step typically uses reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).[9][10]

-

Challenges: Incomplete reaction can leave unreacted diol or the intermediate 4-chlorobutanol. The reaction with SOCl₂ can produce acidic byproducts that need to be neutralized.

-

-

Fluorination of the di-halo intermediate: This step is similar to the synthesis starting from 1,4-Dichlorobutane and faces the same challenges of low KF reactivity and byproduct formation.

-

Challenges: As with the direct fluorination of 1,4-Dichlorobutane, controlling the reaction to achieve mono-fluorination is key.

-

Q4: Can I synthesize this compound directly from Tetrahydrofuran (THF)? What are the potential pitfalls?

A4: Yes, synthesis from THF is possible, but it presents significant challenges in controlling the reaction to obtain the desired product. The process generally involves the ring-opening of THF.[11]

-

Reaction with HCl: Reacting THF with hydrogen chloride can lead to the formation of 4-chlorobutanol, which then needs to be converted to this compound. A major byproduct in this reaction is 4,4'-dichlorodibutyl ether.[12][13]

-

Direct conversion: While conceptually possible, a one-pot reaction with a mixture of HCl and a fluoride source is difficult to control and often leads to a mixture of products.

Q5: How can I effectively purify this compound from the reaction mixture?

A5: Purification is a critical step to obtain a high-purity product.

-

Work-up: After the reaction, the solid catalyst and salts should be filtered off. The filtrate should be washed with water to remove any remaining salts and polar impurities. An organic solvent like diethyl ether or dichloromethane (B109758) can be used for extraction.[9] The organic layer should then be dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

-

Distillation: Fractional distillation is the most common method for purifying this compound.[7][8] Due to the close boiling points of the product, starting materials, and potential byproducts, a fractional distillation column with a good number of theoretical plates is recommended.[9]

-

Monitoring: The purity of the fractions should be monitored by Gas Chromatography (GC) or GC-MS.[14][15]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion of Starting Material | Inactive Fluorinating Reagent: Potassium fluoride is hygroscopic and its activity is greatly reduced by moisture.[1] | Use spray-dried KF or dry it in an oven before use. Store it in a desiccator. |

| Low Reaction Temperature: The reaction rate may be too slow at the current temperature. | Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or GC. | |

| Inefficient Phase-Transfer Catalyst (PTC): The chosen PTC may not be effective, or the concentration might be too low. | Screen different PTCs (e.g., TBAB, TBAI, 18-crown-6). Increase the catalyst loading (typically 5-10 mol%). | |

| Formation of 1,4-Difluorobutane as the Major Product | Excess Fluorinating Agent: Using a large excess of KF will drive the reaction towards the di-substituted product. | Use a stoichiometric amount or a slight excess of 1,4-Dichlorobutane relative to the fluorinating agent. |

| Prolonged Reaction Time: Leaving the reaction for too long can lead to the fluorination of the desired product. | Monitor the reaction closely by GC and stop it once the maximum yield of the mono-fluorinated product is reached. | |

| Significant Amount of 4-Chlorobutanol Byproduct | Presence of Water: Water in the reaction mixture will lead to the hydrolysis of the starting material or product.[2] | Ensure strictly anhydrous conditions. Dry all reagents, solvents, and glassware thoroughly. |

| Formation of Elimination Byproducts (Butenes) | High Reaction Temperature: Higher temperatures favor elimination reactions (E2) over substitution (SN2).[6] | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |

| Strongly Basic Conditions: While KF is a weak base, the presence of other basic impurities can promote elimination. | Ensure the reaction medium is neutral. | |

| Difficulty in Separating Product from Starting Material | Inefficient Distillation Setup: A simple distillation setup may not be sufficient to separate compounds with close boiling points. | Use a fractional distillation column (e.g., Vigreux or packed column) and distill slowly to improve separation.[7] |

| Inaccurate Boiling Point Reference: The boiling point can vary with pressure. | Use a vacuum distillation for high-boiling compounds and use a nomograph to estimate the boiling point at reduced pressure. |

Experimental Protocols

Protocol 1: Synthesis from 1,4-Dichlorobutane using Potassium Fluoride and a Phase-Transfer Catalyst

This protocol is a common and effective method for the synthesis of this compound.

Materials:

-

1,4-Dichlorobutane (1.0 eq)

-

Spray-dried Potassium Fluoride (1.2 eq)

-

Tetrabutylammonium Bromide (TBAB) (0.1 eq)

-

Anhydrous Acetonitrile (B52724) (solvent)

-

Diethyl ether (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere.

-

Add spray-dried potassium fluoride and tetrabutylammonium bromide to the flask.

-

Add anhydrous acetonitrile to the flask and stir the suspension.

-

Add 1,4-Dichlorobutane to the reaction mixture.

-

Heat the mixture to reflux (approximately 82°C) and maintain for 24-48 hours. Monitor the reaction progress by GC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid precipitate and wash it with diethyl ether.

-

Combine the filtrate and the ether washings and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 114-115°C.

Expected Yield: 60-75%

Protocol 2: Synthesis from 1,4-Butanediol

This is a two-step synthesis. The first step involves the conversion of 1,4-Butanediol to 1,4-Dichlorobutane.[9]

Step 1: Synthesis of 1,4-Dichlorobutane from 1,4-Butanediol

Materials:

-

1,4-Butanediol (1.0 eq)

-

Thionyl Chloride (2.2 eq)

-

Pyridine (catalytic amount)

-

Diethyl ether (for extraction)

-

10% Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a three-necked flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, place 1,4-butanediol and a catalytic amount of dry pyridine.

-

Cool the flask in an ice bath.

-

Add thionyl chloride dropwise from the dropping funnel while maintaining the temperature between 5-10°C.

-

After the addition is complete, remove the ice bath and let the mixture stand at room temperature overnight.

-

The next day, heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture and cautiously pour it into ice water.

-

Extract the product with diethyl ether.

-

Wash the ethereal extract with 10% sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

-

Purify the crude 1,4-dichlorobutane by vacuum distillation.

Step 2: Fluorination of 1,4-Dichlorobutane

Follow Protocol 1 for the conversion of the obtained 1,4-Dichlorobutane to this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Fluorination of 1,4-Dichlorobutane

| Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| KF | TBAB | Acetonitrile | 82 (Reflux) | 24-48 | 60-75 | General Procedure |

| KF | 18-crown-6 | Acetonitrile | 82 (Reflux) | 24 | ~70 | [5] |

| CsF | None | Sulfolane | 150 | 12 | >80 | General Procedure |

| Spray-dried KF | TBAI | Diglyme | 160 | 6 | ~85 | General Procedure |

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. crdeepjournal.org [crdeepjournal.org]

- 4. repository.ias.ac.in [repository.ias.ac.in]

- 5. Handbook of Phase Transfer Catalysis by Y. Sasson, Hardcover | Barnes & Noble® [barnesandnoble.com]

- 6. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 7. Purification [chem.rochester.edu]

- 8. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. prepchem.com [prepchem.com]

- 10. CN110981687A - Method for producing dichloroalkane compound and production device thereof - Google Patents [patents.google.com]

- 11. GB2040920A - Synthesis of 4 - chlorobutanol - Google Patents [patents.google.com]

- 12. notes.fluorine1.ru [notes.fluorine1.ru]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. sas.upenn.edu [sas.upenn.edu]

Technical Support Center: Nucleophilic Substitution of 1-Chloro-4-fluorobutane

Welcome to the technical support center for troubleshooting side reactions in the nucleophilic substitution of 1-Chloro-4-fluorobutane. This guide is designed for researchers, scientists, and drug development professionals to anticipate and address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when performing nucleophilic substitution on this compound?

A1: The three main side reactions are E2 elimination, intramolecular cyclization, and substitution at the fluorine-bearing carbon. Due to the high stability of the C-F bond, substitution at the fluorine-bearing carbon is generally not observed under typical nucleophilic substitution conditions.[1] The primary competition is between the desired SN2 substitution and the E2 elimination pathway. Intramolecular cyclization can also occur, particularly with nucleophiles that can form a stable five-membered ring.

Q2: Which halogen is more susceptible to nucleophilic attack in this compound?

A2: The chlorine atom is significantly more susceptible to nucleophilic substitution than the fluorine atom. The carbon-chlorine bond is weaker than the carbon-fluorine bond, making chloride a better leaving group.[1] This differential reactivity allows for selective substitution at the chlorine-bearing carbon.[1]

Q3: How can I minimize the E2 elimination side reaction?

A3: To favor SN2 substitution over E2 elimination, consider the following adjustments to your reaction conditions:

-

Temperature: Lowering the reaction temperature generally favors the substitution reaction, which has a lower activation energy than elimination.

-

Nucleophile/Base: Use a nucleophile that is a weak base. Strong, sterically hindered bases (e.g., potassium tert-butoxide) are more likely to act as a base and promote elimination.

-

Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not significantly solvate the nucleophile, thus enhancing its nucleophilicity. Protic solvents can favor elimination.

Q4: Under what conditions might intramolecular cyclization become a significant side reaction?

A4: Intramolecular cyclization can occur if the nucleophile, after substituting the chlorine, has a reactive lone pair of electrons that can attack the carbon bearing the fluorine atom. However, given the strength of the C-F bond, this is generally unlikely. A more plausible cyclization scenario involves the nucleophile itself. For example, if a primary amine is used as the nucleophile, the resulting secondary amine could potentially undergo an intramolecular reaction to form a five-membered ring (pyrrolidine derivative), although this would still require displacement of the highly stable fluoride (B91410) ion. The likelihood of such a reaction would be influenced by reaction temperature and the specific structure of the nucleophile.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low yield of substitution product and presence of an alkene byproduct (4-fluorobut-1-ene). | The reaction conditions are favoring E2 elimination. This is common with strong, bulky bases and/or high reaction temperatures. | 1. Lower the reaction temperature. 2. Use a less sterically hindered and/or weaker base as the nucleophile. For example, if using an alkoxide, switch from potassium tert-butoxide to sodium methoxide. 3. Use a polar aprotic solvent like DMSO or DMF instead of a protic solvent like ethanol. |

| Formation of a cyclic byproduct. | The nucleophile, after substitution, is undergoing a subsequent intramolecular reaction. | 1. Protect the reactive functional group on the nucleophile that may be causing the secondary reaction. 2. Modify the reaction conditions (e.g., lower temperature) to disfavor the cyclization reaction. |

| No reaction or very slow reaction rate. | The nucleophile may not be strong enough, or the reaction temperature is too low. | 1. Increase the reaction temperature moderately. Be mindful that this may also increase the rate of elimination. 2. Use a stronger nucleophile. 3. Ensure the solvent is appropriate for SN2 reactions (polar aprotic). |

| Formation of multiple unidentified byproducts. | Complex side reactions may be occurring due to reactive intermediates or impurities. | 1. Ensure the purity of the starting materials and solvent. 2. Analyze the reaction mixture by GC-MS to identify the byproducts, which can provide insight into the undesired reaction pathways. |

Data Presentation

The following table summarizes the expected major and minor products for the reaction of this compound with various nucleophiles under different conditions. Note: Specific yield percentages are highly dependent on the exact reaction conditions and should be determined experimentally. The data presented here is for illustrative purposes based on general principles of organic reactivity.

| Nucleophile | Solvent | Temperature | Expected Major Product (Substitution) | Expected Major Side Product (Elimination) | Potential Minor Side Product (Cyclization) |

| Sodium Azide (B81097) (NaN₃) | DMF | 50-70 °C | 1-Azido-4-fluorobutane | 4-Fluorobut-1-ene | N/A |

| Sodium Methoxide (NaOCH₃) | Methanol | Reflux | 1-Fluoro-4-methoxybutane | 4-Fluorobut-1-ene | N/A |

| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | Reflux | 1-tert-Butoxy-4-fluorobutane (minor) | 4-Fluorobut-1-ene (major) | N/A |

| Piperidine | Ethanol | Reflux | 1-(4-Fluorobutyl)piperidine | 4-Fluorobut-1-ene | N/A |

Experimental Protocols

General Procedure for Nucleophilic Substitution with Sodium Azide

This protocol describes a typical procedure for the synthesis of 1-azido-4-fluorobutane, a common reaction where the competition between substitution and elimination can be observed.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.

-

Add this compound (1.0 equivalent) to the solution.

-

Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Characterize the product and any isolated byproducts by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS to determine the product distribution.

Visualizations

Signaling Pathways and Experimental Workflows

References

Technical Support Center: Purification of 1-Chloro-4-fluorobutane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-4-fluorobutane. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are fractional distillation and preparative gas chromatography (GC). The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity. For larger quantities with impurities having significantly different boiling points, fractional distillation is often preferred. For high-purity requirements and separation of close-boiling impurities, preparative GC is more suitable.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities depend on the synthetic route used.

-

From 1,4-Dichlorobutane (B89584): Unreacted 1,4-dichlorobutane and the byproduct 1,4-difluorobutane (B1293371) are common impurities.[1]

-

From 4-Chloro-1-butanol (B43188): Unreacted 4-chloro-1-butanol is a likely impurity.[1] Side products from both routes can include small amounts of other halogenated butanes.

Q3: How can I remove acidic impurities from my crude this compound?

A3: Acidic impurities, often remnants from the synthesis, can be removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution. This should be followed by washing with water and then brine to remove the majority of the water before drying.

Q4: What is the recommended drying agent for this compound?

A4: Anhydrous magnesium sulfate (B86663) (MgSO4) or anhydrous sodium sulfate (Na2SO4) are suitable drying agents for this compound. It is crucial to ensure the product is thoroughly dry before distillation to prevent the formation of azeotropes with water.

Troubleshooting Guides

Fractional Distillation

Problem: My purified this compound is still contaminated with a close-boiling impurity.

-

Possible Cause: The fractional distillation column may not have sufficient theoretical plates for the separation. The boiling points of this compound and the impurity might be too close for effective separation at atmospheric pressure.

-

Solution:

-

Increase Column Efficiency: Use a longer distillation column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

-

Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and may increase the boiling point difference between your product and the impurity.

-

Extractive Distillation: Consider using an extractive distillation solvent that selectively alters the volatility of the impurity. The selection of the solvent is critical and depends on the nature of the impurity.[2][3]

-

Problem: The distillation is very slow, or the product is not distilling over at the expected temperature.

-

Possible Cause: The vacuum may be too high, or the heating mantle temperature may be too low. There could also be a leak in the distillation setup.

-

Solution:

-

Check for Leaks: Ensure all joints are properly sealed. Use vacuum grease if necessary.

-

Adjust Vacuum and Temperature: Gradually decrease the vacuum or increase the heating mantle temperature. Monitor the pressure and temperature closely.

-

Insulate the Column: Insulating the distillation column with glass wool or aluminum foil can help maintain the temperature gradient and improve distillation speed.

-

Preparative Gas Chromatography (GC)

Problem: I am getting poor separation of my product from an impurity.

-

Possible Cause: The GC column and temperature program may not be optimized for this specific separation.

-

Solution:

-

Column Selection: Use a column with a stationary phase that has a different polarity from your compound and the impurity. For haloalkanes, a mid-polarity column is often a good starting point.

-

Optimize Temperature Program: A slower temperature ramp or an isothermal segment at a specific temperature can improve the resolution between closely eluting peaks.

-

Adjust Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., helium or nitrogen) can enhance separation efficiency.

-

Problem: My collected fractions are not pure.

-

Possible Cause: The collection timing might be off, leading to cross-contamination of fractions. The sample injection volume may also be too large, causing column overload.

-

Solution:

-

Refine Collection Times: Perform an analytical GC run first to precisely determine the retention times of your product and impurities. Use this information to set accurate collection windows.

-

Reduce Injection Volume: Injecting a smaller amount of the crude sample can prevent column overload and improve peak shape and separation.

-

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |

| This compound | C4H8ClF | 110.57 | ~115[4] |

| 1,4-Dichlorobutane | C4H8Cl2 | 127.01 | 161-163[5][6][7] |

| 1,4-Difluorobutane | C4H8F2 | 94.10 | 68-69 |

| 4-Chloro-1-butanol | C4H9ClO | 108.57 | 179-181 |

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

-

Aqueous Workup:

-

Wash the crude this compound with an equal volume of saturated aqueous sodium bicarbonate solution in a separatory funnel.

-

Separate the organic layer and wash it with an equal volume of water, followed by an equal volume of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the drying agent and any residual solvent.

-

-

Fractional Distillation Setup:

-

Assemble a fractional distillation apparatus with a Vigreux column (or a packed column for higher efficiency).

-

Place the crude, dried this compound in the distillation flask with a magnetic stir bar.

-

Connect the apparatus to a vacuum pump and a pressure gauge.

-

-

Distillation:

-

Gradually reduce the pressure to the desired level (e.g., 20-50 mmHg).

-

Begin heating the distillation flask.

-

Collect the fraction that distills at the expected boiling point for this compound at that pressure. The boiling point at reduced pressure can be estimated using a nomograph.

-

Monitor the purity of the collected fractions by analytical GC or NMR.

-

Protocol 2: Purification by Preparative Gas Chromatography

-

Sample Preparation:

-

Dissolve the crude this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) to an appropriate concentration for injection.

-

-

Preparative GC Setup:

-

Use a preparative gas chromatograph equipped with a fraction collector.

-

Select a suitable column. A non-polar or mid-polar column (e.g., DB-5 or equivalent) is often a good starting point for separating haloalkanes.

-

-

Chromatographic Conditions:

-

Injector Temperature: Set to a temperature that ensures complete vaporization of the sample without degradation (e.g., 200-250 °C).

-

Carrier Gas: Use an inert carrier gas such as helium or nitrogen at an optimized flow rate.

-

Temperature Program: Start with an initial temperature below the boiling point of the lowest boiling component. Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature that allows for the elution of all components. An initial analytical run can help in optimizing the temperature program.

-

Detector Temperature: Set higher than the final oven temperature to prevent condensation.

-

-

Fraction Collection:

-

Set the fraction collector to collect the eluent at the retention time corresponding to this compound, as determined from an initial analytical run.

-

Cool the collection traps to efficiently condense the purified product.

-

Visualization

Caption: Workflow for selecting a purification technique.

Caption: Troubleshooting low purity in fractional distillation.

References

- 1. This compound | 462-73-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]